Benzyldimethyltetradecylammonium chloride
Overview
Description
Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound with the chemical formula C23H42ClN . It is commonly used as a cationic surfactant and has applications in various industries, including personal care, detergents, and disinfectants . This compound is known for its antimicrobial properties and is often used as a disinfectant or antiseptic .
Mechanism of Action
Target of Action
Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a type of quaternary ammonium compound . It is a cationic surfactant , which means it primarily targets the lipid bilayer of cell membranes. The role of these targets is to maintain the structural integrity of cells and regulate the passage of substances in and out of the cells.
Mode of Action
As a cationic surfactant, this compound interacts with its targets by disrupting the lipid bilayer of cell membranes . This disruption can lead to increased permeability of the cell membrane, potentially causing leakage of cell contents and ultimately cell death .
Biochemical Pathways
It is known that the compound’s interaction with cell membranes can disrupt various cellular processes, including nutrient uptake, waste removal, and signal transduction .
Result of Action
The primary result of this compound’s action is the disruption of cell membranes, leading to cell death . This makes it effective as a biocide in various applications, including as a disinfectant and antiseptic .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its efficacy as a biocide can be affected by the presence of organic matter, pH, temperature, and other factors . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules due to its surfactant properties
Cellular Effects
Given its antimicrobial properties, it is likely that it influences cell function by disrupting the integrity of microbial cell membranes
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possibly through enzyme inhibition or activation
Metabolic Pathways
It is known that this compound can be degraded by microbial biofilms . Two new degradation pathways for the compound were identified: one involving an ω-oxidation, followed by β-oxidation, and another via an ω-oxidation followed by an α-oxidation that was succeeded by β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium chloride is synthesized through a quaternization reaction. The process involves the reaction of N,N-dimethyltetradecylamine with benzyl chloride under basic conditions . The reaction typically occurs in an organic solvent such as ethanol or isopropanol, and the product is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then isolated and purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases in a reaction mixture .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions often include aqueous or alcoholic solvents and mild temperatures.
Phase Transfer Catalysis: In these reactions, this compound acts as a catalyst to transfer reactants between aqueous and organic phases.
Major Products
The major products of substitution reactions involving this compound are typically the substituted ammonium salts. In phase transfer catalysis, the products depend on the specific reactants and reactions being catalyzed .
Scientific Research Applications
Benzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyldodecylammonium chloride
- Benzyldimethylhexadecylammonium chloride
- Benzyldimethyldecylammonium chloride
Uniqueness
Benzyldimethyltetradecylammonium chloride is unique due to its specific chain length and the presence of the benzyl group. This structure provides it with distinct surfactant and antimicrobial properties, making it particularly effective in applications requiring both surface activity and microbial inhibition .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
Record name | Miristalkonium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
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DSSTOX Substance ID |
DTXSID6036384 | |
Record name | Tetradecyldimethylbenzylammonium chloride | |
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Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Miristalkonium chloride | |
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Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
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Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
Record name | Benzyldimethyltetradecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |
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Record name | Miristalkonium chloride [INN:BAN] | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Tetradecyldimethylbenzylammonium chloride | |
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Record name | Miristalkonium chloride | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | MYRISTALKONIUM CHLORIDE | |
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Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
60-61 °C | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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